Product packaging for 5-(Chloromethyl)-1-isopropyl-1H-imidazole(Cat. No.:CAS No. 776290-49-4)

5-(Chloromethyl)-1-isopropyl-1H-imidazole

Cat. No.: B1629175
CAS No.: 776290-49-4
M. Wt: 158.63 g/mol
InChI Key: GLZSPWKWFJQNEW-UHFFFAOYSA-N
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Description

Contextualization within N-Heterocyclic Compound Research

Nitrogen-containing heterocyclic compounds are a pivotal class of organic molecules, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comnih.gov This class of compounds is integral to numerous biological processes, and it is estimated that over half of all FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. nih.gov The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a particularly privileged structure in medicinal chemistry and materials science. nih.gov

Imidazoles are found in biologically crucial molecules like the amino acid histidine and the neurotransmitter histamine. nih.gov Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them versatile components in drug design. nih.gov Furthermore, imidazole derivatives serve as precursors for various polymers and as ligands in catalysis. openmedicinalchemistryjournal.commsesupplies.com The study of specific imidazole derivatives like 5-(Chloromethyl)-1-isopropyl-1H-imidazole is therefore situated within the extensive and ongoing research into the synthesis and application of these vital N-heterocyclic scaffolds. mdpi.com

Significance of Chloromethyl Moieties in Organic Synthesis Methodology Development

The chloromethyl group (–CH₂Cl) is a highly reactive functional group of considerable importance in organic synthesis. chempanda.com Its utility stems from its role as an effective alkylating agent, capable of introducing a methylene (B1212753) group to a variety of nucleophiles. wikipedia.org This reactivity is due to the presence of the electron-withdrawing chlorine atom, which makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. acs.org

In synthetic methodology, the chloromethyl group is often employed in chloromethylation reactions, a key strategy for the functionalization of aromatic and heterocyclic compounds. chempanda.comwikipedia.org For instance, reagents like chloromethyl methyl ether (MOM-Cl) are used to introduce the methoxymethyl (MOM) protecting group, a common tactic in multi-step synthesis. wikipedia.orgorganic-chemistry.org The presence of a chloromethyl moiety on an imidazole ring, as in this compound, provides a reactive handle for further chemical transformations, allowing for the construction of more elaborate molecular architectures. vulcanchem.com This functional group can be a site for substitution reactions, enabling the covalent linkage of the imidazole core to other molecular fragments. researchgate.net

Overview of the 1-Isopropyl Imidazole Scaffold in Contemporary Organic Chemistry

The 1-isopropyl imidazole moiety is a specific structural motif that has found utility as an intermediate in various synthetic applications. innospk.com The isopropyl group attached to the nitrogen at position 1 of the imidazole ring enhances the molecule's lipophilicity and steric bulk compared to an unsubstituted or N-methylated imidazole. vulcanchem.cominnospk.com These properties can influence the compound's solubility and its interaction with biological targets or other reactants. vulcanchem.com

1-Isopropyl-1H-imidazole itself is recognized as a key building block in the synthesis of pharmaceuticals and agrochemicals. innospk.com For example, imidazole derivatives are central to the structure of certain antifungal agents and herbicides. innospk.commade-in-china.com The scaffold is also used in the field of materials science, contributing to the development of epoxy resin curing agents and polymers. msesupplies.commade-in-china.com The presence of the 1-isopropyl group can direct the regioselectivity of further substitution reactions on the imidazole ring, making it a valuable tool for achieving specific substitution patterns in the synthesis of complex target molecules.

Research Gaps and Opportunities in the Chemistry of this compound

While the individual components of this compound—the imidazole core, the chloromethyl group, and the N-isopropyl group—are well-understood in organic chemistry, the specific combination in this single molecule presents both gaps in the current research landscape and opportunities for future exploration.

A primary area for further investigation is the full characterization of its reactivity profile. Although its potential as an alkylating agent is clear, detailed kinetic and mechanistic studies of its reactions with a wide range of nucleophiles are not extensively documented in publicly available literature. Such studies could reveal novel reaction pathways or unexpected reactivity.

Furthermore, while the synthesis of this compound can be inferred from general methods for imidazole functionalization, there is an opportunity for the development of more efficient, scalable, and sustainable synthetic routes. vulcanchem.com This could involve exploring novel catalytic systems or one-pot procedures to streamline its production.

The application of this compound as a key intermediate in the synthesis of biologically active compounds or functional materials appears to be an underexplored area. Its bifunctional nature—a stable, sterically defined N-isopropyl imidazole core and a reactive chloromethyl group—makes it an attractive starting material for creating libraries of novel compounds for high-throughput screening in drug discovery or for designing new ligands for catalysis and materials science. Investigating its utility in these areas represents a significant opportunity for advancing synthetic and medicinal chemistry.

Data Tables

Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₁₁ClN₂ vulcanchem.comchemicalbook.com
Molecular Weight 158.63 g/mol vulcanchem.comchemicalbook.com
Melting Point 178–179°C vulcanchem.com
Boiling Point (Predicted) 284.3±15.0°C vulcanchem.com
Density (Predicted) 1.13±0.1 g/cm³ vulcanchem.com
pKa (Predicted) 6.36±0.42 vulcanchem.com

| CAS Number | 776290-49-4 vulcanchem.comchemicalbook.combldpharm.com |

Table of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₇H₁₁ClN₂
Imidazole C₃H₄N₂
Histidine C₆H₉N₃O₂
Histamine C₅H₉N₃
Chloromethyl methyl ether C₂H₅ClO
1-Isopropyl-1H-imidazole C₆H₁₀N₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClN2 B1629175 5-(Chloromethyl)-1-isopropyl-1H-imidazole CAS No. 776290-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-6(2)10-5-9-4-7(10)3-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZSPWKWFJQNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629114
Record name 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776290-49-4
Record name 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Chloromethyl 1 Isopropyl 1h Imidazole and Its Precursors

De Novo Synthesis Strategies for the Imidazole (B134444) Core

The formation of the imidazole ring is a fundamental step that can be achieved through various synthetic strategies. These methods offer different levels of complexity and substitution patterns on the resulting imidazole core.

Exploration of Cyclization Reactions

A variety of cyclization reactions have been developed for the synthesis of the imidazole nucleus, often involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine or ammonia (B1221849).

One of the classical methods is the Debus-Radziszewski imidazole synthesis , a multi-component reaction that utilizes a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine to form imidazoles. wikipedia.org A modification of this reaction, using a primary amine such as isopropylamine, can afford N-substituted imidazoles. wikipedia.org

Transition metal-catalyzed cyclization reactions have also emerged as powerful tools. For instance, copper, gold, and ytterbium salts have been employed to catalyze the cyclization of alkynes with nitrogen-containing compounds to produce a range of substituted imidazoles. chim.it Iodine-promoted cyclization of enamines with a nitrogen source is another metal-free approach to synthesize diverse imidazole derivatives. researchgate.net

A notable development is the synthesis of imidazoles from N-propargylamines. These can undergo cyclization reactions, sometimes in a tandem fashion, to create fused imidazole systems or substituted monocyclic imidazoles. rsc.org

Cyclization MethodReactantsCatalyst/ConditionsProduct TypeReference
Debus-Radziszewski1,2-dicarbonyl, aldehyde, primary amineHeatN-substituted imidazoles wikipedia.org
Alkyne CyclizationAlkynes, nitrogen sourceCu, Au, or Yb saltsSubstituted imidazoles chim.it
Iodine-Promoted CyclizationEnamines, nitrogen sourceIodineDiverse imidazoles researchgate.net
N-Propargylamine CyclizationN-propargylaminesVarious catalystsFused or substituted imidazoles rsc.org

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has become a versatile method for the synthesis of cyclic compounds, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.org This reaction typically involves the intramolecular metathesis of a diene substrate in the presence of a ruthenium-based catalyst, such as the Grubbs catalyst, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

In the context of imidazole synthesis, RCM can be employed in a sequential fashion with other reactions. For example, a three-component reaction, such as the van Leusen reaction, can be used to assemble a precursor containing two terminal alkene functionalities, which then undergoes RCM to form a fused bicyclic imidazole. researchgate.net While not a direct method for the de novo synthesis of a simple monocyclic imidazole, this approach highlights the power of RCM in building complex imidazole-containing scaffolds. researchgate.net The efficiency of RCM is often dependent on the catalyst generation and reaction conditions, with second-generation Grubbs catalysts showing broader functional group tolerance. organic-chemistry.org

RCM ApproachPrecursor SynthesisCatalystProduct TypeReference
Sequential van Leusen/RCMvan Leusen three-component reactionSecond-generation Grubbs catalystFused bicyclic imidazoles researchgate.net

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient processes that allow the formation of complex molecules from three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of substituted imidazoles.

Copper-catalyzed MCRs of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) have been shown to produce 2,4,5-trisubstituted imidazoles in high yields. nih.gov The use of an amine in place of ammonium acetate can lead to the formation of 1,2,4,5-tetrasubstituted imidazoles. rsc.org Ionic liquids have also been utilized as catalysts in these reactions, often promoting greener and more efficient syntheses. scielo.breurekaselect.com

The van Leusen imidazole synthesis is a classic example of a three-component reaction that utilizes a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine to construct the imidazole ring. pharmaguideline.com This method is particularly valuable for creating a wide range of substituted imidazoles.

MCR PathwayComponentsCatalyst/ConditionsProduct TypeReference
Copper-catalyzed MCR1,2-dicarbonyl, aldehyde, ammonium acetate/amineCuI2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles nih.govrsc.org
Ionic Liquid-catalyzed MCR1,2-dicarbonyl, aldehyde, amine, ammonium acetateAcidic ionic liquidTetrasubstituted imidazoles scielo.br
van Leusen Imidazole SynthesisTosMIC, aldehyde, amineBaseSubstituted imidazoles pharmaguideline.com

Selective Functionalization Techniques for Imidazole Scaffolds

Once the imidazole core is formed, the regioselective introduction of the isopropyl and chloromethyl groups is the next critical phase in the synthesis of 5-(chloromethyl)-1-isopropyl-1H-imidazole.

Regioselective Chloromethylation Methodologies

The introduction of a chloromethyl group at the C5 position of the imidazole ring can be achieved through different strategies. A direct C-H functionalization approach is highly desirable for its atom economy. A patented method describes the direct chloromethylation of 4-methylimidazole (B133652) at the 5-position using formaldehyde (B43269) or its oligomers in the presence of excess hydrogen chloride. wikipedia.org This reaction proceeds at elevated temperatures and can be performed in an autoclave under pressure. wikipedia.org

An alternative and often more controlled method involves the synthesis of a hydroxymethyl precursor, which is then converted to the chloromethyl derivative. The synthesis of (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride is a key step in this pathway. sigmaaldrich.com This alcohol can be synthesized and subsequently treated with a chlorinating agent like thionyl chloride to afford the desired this compound. A similar transformation has been reported for the synthesis of 5-chloromethyl-1-methyl-1H-imidazole from its corresponding alcohol, achieving an 83% yield. chemicalbook.com

The regioselectivity of C5-functionalization is a known trend in the chemistry of N-substituted imidazoles, as the C5 position is often more susceptible to electrophilic attack compared to the C2 and C4 positions. nih.gov

Chloromethylation MethodStarting MaterialReagentsKey IntermediateReference
Direct C-H Chloromethylation4-MethylimidazoleFormaldehyde, HCl- wikipedia.org
Two-Step via Alcohol(1-Isopropyl-1H-imidazol-5-yl)methanolThionyl chloride(1-Isopropyl-1H-imidazol-5-yl)methanol sigmaaldrich.comchemicalbook.com

Introduction of the Isopropyl Group

The introduction of the isopropyl group at the N1 position of the imidazole ring is typically achieved through N-alkylation. A general and widely used method involves the reaction of an imidazole with an isopropyl halide, such as 2-bromopropane, in the presence of a base. chemicalbook.com The choice of base and solvent can influence the reaction's efficiency. For example, sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) has been used for the N-isopropylation of imidazole. chemicalbook.com

The N-alkylation of imidazoles can also be carried out using alcohols over solid acid catalysts like zeolites, which offers a greener alternative to traditional methods using alkyl halides. rsc.org Furthermore, direct N-alkylation methods using various alkylating agents have been explored, providing routes to a wide array of N-substituted imidazoles. nih.govnih.gov The synthesis of 1-isopropyl-2-methyl-1H-imidazole has been achieved in 84% yield from the corresponding imidazoline (B1206853) precursor using Raney nickel.

N-Isopropylation MethodImidazole SubstrateIsopropylating AgentConditionsReference
Alkylation with Alkyl HalideImidazole2-BromopropaneNaOH, DMSO chemicalbook.com
Alkylation with AlcoholImidazoleIsopropanolZeolite catalyst rsc.org
Dehydrogenation of Imidazoline1-Isopropyl-2-methylimidazolineRaney Nickel-

Orthogonal Protecting Group Strategies

In the multistep synthesis of complex molecules like this compound, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. jocpr.com Orthogonal protecting group strategies are particularly advanced, employing multiple protecting groups that can be removed selectively under different, non-interfering reaction conditions. jocpr.com This allows for the sequential deprotection and functionalization of different parts of a molecule within the same synthetic sequence.

For precursors of this compound, orthogonal protection might be necessary if other functional groups are present on the imidazole core that require modification. For instance, a common strategy involves protecting the imidazole nitrogen to direct reactions to other positions. The dialkoxymethyl group is one such protecting group for the imidazole nitrogen that can be easily removed under neutral or acidic conditions. researchgate.net If a precursor contained both a protected imidazole nitrogen and a silyl-protected hydroxyl group, the silyl (B83357) group could be removed with fluoride (B91410) ions while the dialkoxymethyl group remains intact, and vice versa. jocpr.com This orthogonality is crucial for controlled, stepwise synthesis.

Key characteristics of protecting groups used in such strategies include stability to the reaction conditions used for other transformations, ease of installation, and high-yield removal under specific, mild conditions. jocpr.com

Table 1: Examples of Orthogonal Protecting Groups in Heterocyclic Synthesis

Protecting Group Functional Group Protected Removal Conditions Stability
Dialkoxymethyl Imidazole Nitrogen Mild acid or neutral hydrolysis researchgate.net Stable to bases, organometallics
Dimethoxytrityl (DMT) Hydroxyl Mild acid (e.g., dichloroacetic acid) jocpr.com Stable to bases
Allyl (All) Hydroxyl, Amine Pd(0) catalyst sigmaaldrich.com Stable to acid and base
ivDde Amine 2% hydrazine (B178648) in DMF sigmaaldrich.com Stable to acid, Pd(0)
2-Phenylisopropyl (2-PhiPr) Carboxyl (Asp, Glu) 1% TFA in DCM sigmaaldrich.com Stable to piperidine, Pd(0)

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is a critical step in developing a viable synthetic route, aiming to maximize yield and purity while minimizing reaction time and cost. For the synthesis of this compound, this involves fine-tuning parameters for the key steps: N-alkylation of an imidazole precursor with an isopropyl group and the subsequent chloromethylation. Statistical methods like Design of Experiments (DOE) can be employed to efficiently explore the reaction space and identify the most significant factors influencing the outcome. derpharmachemica.comderpharmachemica.com

Solvent Effects in Imidazole Synthesis

The choice of solvent can dramatically influence the kinetics and outcome of a reaction. nano-ntp.com In the synthesis of imidazole derivatives, particularly in N-alkylation steps which are typically SN2 reactions, solvent polarity plays a pivotal role. rsc.orgku.edu The formation of an imidazolium (B1220033) salt intermediate is stabilized by polar solvents. ku.edu

Studies on the synthesis of imidazolium ionic liquids show that polar aprotic solvents like dimethyl sulfoxide (DMSO) can increase the reaction rate constant by over an order of magnitude compared to protic solvents like methanol (B129727). rsc.orgku.eduresearchgate.net This is because polar aprotic solvents solvate the cation but not the nucleophile, increasing its effective reactivity. While polar protic solvents can hydrogen bond, potentially stabilizing charged intermediates, they may also solvate the nucleophile, hindering the reaction. nano-ntp.com For the synthesis of this compound, using a polar aprotic solvent for the N-isopropylation step would likely lead to faster reaction rates and higher efficiency. rsc.orgku.edu

Table 2: Influence of Solvent on Imidazolium Salt Synthesis Rate

Solvent Solvent Type Relative Rate Constant (k) Reference
Dimethyl Sulfoxide (DMSO) Polar Aprotic High rsc.orgku.edu
Acetonitrile Polar Aprotic Moderate-High rsc.orgku.edu
Methanol Polar Protic Low rsc.orgku.edu
Acetone Polar Aprotic Moderate rsc.orgku.edu
Dichloromethane Polar Aprotic Moderate rsc.orgku.edu

This table is based on kinetic studies of a model SN2 alkylation of an imidazole.

Ligand Design for Catalytic Transformations

Modern synthetic chemistry heavily relies on metal-catalyzed reactions for the efficient formation of C-C and C-N bonds. In imidazole synthesis, catalysts are used for various transformations, from constructing the heterocyclic ring itself to functionalizing it. organic-chemistry.orgrsc.org The performance of a metal catalyst is critically dependent on the coordinating ligand, which modulates the metal center's steric and electronic properties.

Ligand design focuses on creating molecules that can stabilize the metal catalyst, enhance its reactivity, and control selectivity (regio- or stereoselectivity). For instance, N-heterocyclic carbenes (NHCs) have become common as ligands in organic synthesis. rsc.org Schiff base complexes and ligands derived from amino acids have also been developed for synthesizing substituted imidazoles. organic-chemistry.orgnih.gov In the context of synthesizing precursors to this compound, a well-designed ligand could be used in a cross-coupling reaction to attach a functional group at the 5-position prior to chloromethylation.

Table 3: Ligand Types in Catalytic Imidazole Synthesis

Ligand Type Metal Application Example Reference
Schiff Base Nickel (Ni) One-pot synthesis of 2,4,5-trisubstituted imidazoles organic-chemistry.org
Amine/Amide Various Asymmetric catalysis, Henry reaction nih.gov
N-Heterocyclic Carbene (NHC) Various Organocatalysis for 1,2,4-trisubstituted imidazoles rsc.org
Phosphine-based Rhodium (Rh) Cycloaddition reactions for imidazole formation organic-chemistry.org

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a fundamental parameter in chemical synthesis. Increasing the temperature generally accelerates reaction rates, but it can also promote the formation of undesired byproducts, leading to lower yields and more complex purification. derpharmachemica.com Optimization studies for imidazole ring formation have shown that both the quantity of reagents and the reaction temperature are the most significant factors affecting yield. derpharmachemica.comderpharmachemica.com In one study, optimizing the temperature was key to improving the yield of an imidazole derivative from 35% to 87%. derpharmachemica.com

Table 4: Effect of Temperature on Imidazole Synthesis

Temperature Range Observation Implication Reference
50°C Low initial yield (~35%) Sub-optimal condition, slow kinetics derpharmachemica.comderpharmachemica.com
100-110°C Identified as optimal range in a DOE study Balanced rate and selectivity for maximum yield derpharmachemica.com
120°C Best yield in a Michael addition study Optimal for specific catalytic reaction mdpi.com
150-160°C High temperatures used for specific protocols May be required for less reactive substrates but risks decomposition rsc.orgmdpi.com

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry has emerged as a powerful alternative to traditional batch processing in chemical synthesis, particularly in the pharmaceutical industry. acs.orgyoutube.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netyoutube.com This technology offers significant advantages, including enhanced safety (especially for exothermic or hazardous reactions), improved heat and mass transfer, higher consistency, and the potential for full automation. youtube.comresearchgate.net

The synthesis of heterocyclic compounds, including imidazoles, is well-suited for flow chemistry. nih.govnih.gov Multi-step syntheses can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for intermediate isolation and purification steps. youtube.comnih.gov This dramatically reduces waste and production time. The industrial-scale synthesis of this compound could leverage continuous flow reactors to ensure safe handling of reagents like chloromethylating agents and to achieve high throughput and product consistency.

Table 5: Comparison of Batch vs. Flow Synthesis for Heterocycles

Feature Batch Synthesis Flow Chemistry
Safety Handling of large volumes of hazardous materials can be risky. Small reaction volumes at any given time reduce risk; better heat management. youtube.com
Control Temperature and mixing gradients can occur in large vessels. Precise control over temperature, pressure, and residence time. researchgate.net
Scalability Scaling up can be complex and may require re-optimization. Scaled by running the system for longer periods; more straightforward.
Efficiency Intermediate workup and purification steps are often necessary. Enables "telescoped" multi-step reactions without isolation. nih.gov
Automation Can be automated, but often less integrated. Highly suitable for full automation and process control. researchgate.net

Green Chemistry Considerations in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itejcmpr.com This framework is increasingly important in pharmaceutical manufacturing to minimize environmental impact and improve sustainability. mdpi.com

For the synthesis of this compound, several green chemistry principles can be applied:

Safer Solvents and Conditions: This includes using less toxic solvents, or ideally, conducting reactions under solvent-free conditions. asianpubs.org Some imidazole syntheses have been successfully performed using water or in neat reaction mixtures. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasonic irradiation can significantly accelerate reactions, often leading to higher yields in shorter times compared to conventional heating. researchgate.netnih.gov

Catalysis: Using recyclable heterogeneous catalysts can simplify product purification and reduce waste, as the catalyst can be easily filtered off and reused. bohrium.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. Multicomponent reactions, where three or more reactants combine in a single step to form a product, are excellent examples of atom-economical processes. researchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Table 6: Green Chemistry Strategies in Imidazole Synthesis

Green Chemistry Principle Strategy/Technology Benefit Reference
Waste Prevention One-pot/Multicomponent reactions Reduces intermediate isolation, solvent use, and waste. asianpubs.orgresearchgate.net
Safer Solvents Use of water, ionic liquids, or solvent-free conditions Reduces environmental impact and toxicity. nano-ntp.comasianpubs.orgnih.gov
Energy Efficiency Microwave/Ultrasound irradiation Shorter reaction times, often higher yields, lower energy consumption. researchgate.netnih.gov
Catalysis Use of recyclable heterogeneous catalysts (e.g., metal oxides) Simplifies purification, reduces catalyst waste, allows for reuse. rsc.orgbohrium.com
Atom Economy Cycloaddition reactions Maximizes incorporation of starting materials into the product. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 5 Chloromethyl 1 Isopropyl 1h Imidazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group attached to the C5 position of the imidazole (B134444) ring is a key functional handle for molecular elaboration. This group is analogous to a benzylic halide, exhibiting enhanced reactivity towards nucleophiles due to the ability of the imidazole ring to stabilize the transition state of the substitution reaction.

Investigation of C-X Bond Reactivity (X=Cl)

The carbon-chlorine (C-Cl) bond in 5-(chloromethyl)-1-isopropyl-1H-imidazole is activated towards nucleophilic attack. This heightened reactivity is attributed to the stabilization of the electron-deficient transition state by the adjacent π-electron system of the imidazole ring. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com In this concerted process, the nucleophile attacks the electrophilic carbon atom, and the chloride leaving group departs simultaneously.

Table 1: Examples of Nucleophilic Substitution Reactions on an Analogous Chloromethylated Imidazole Derivative

NucleophileReagentProductReference
Aromatic AldehydeBenzaldehyde2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol mdpi.com
α-KetoesterEthyl benzoylformateEthyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxy-2-phenylpropanoate mdpi.com

Note: The data presented is for 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, a structurally related compound, and is used here to illustrate the reactivity of the chloromethyl group.

Kinetically versus Thermodynamically Controlled Substitutions

In the context of nucleophilic substitution at the chloromethyl group, the reactions are generally under kinetic control. wikipedia.orgjackwestin.comlibretexts.orgmasterorganicchemistry.com The SN2 mechanism, being a concerted process, leads directly to the most rapidly formed product. The energy of the transition state is the primary determinant of the reaction rate. Factors that lower the activation energy, such as the use of a strong nucleophile or a suitable solvent, will accelerate the reaction.

Thermodynamic control, where the product distribution is governed by the relative stability of the products, is less common for these types of substitution reactions as they are typically irreversible under standard conditions. wikipedia.orgjackwestin.comlibretexts.orgmasterorganicchemistry.com For thermodynamic control to be significant, the reaction would need to be reversible, allowing for the equilibration of products over time. This is generally not the case for the displacement of a good leaving group like chloride by common nucleophiles.

Stereochemical Outcomes of Nucleophilic Attack

For SN2 reactions occurring at a chiral center, a complete inversion of stereochemistry is typically observed. masterorganicchemistry.commasterorganicchemistry.com This is a direct consequence of the "backside attack" of the nucleophile, where it approaches the electrophilic carbon from the side opposite to the leaving group. Although the methylene (B1212753) carbon of the chloromethyl group in this compound is not a stereocenter itself, if a chiral nucleophile is used or if the substitution leads to the formation of a new stereocenter, the stereochemical outcome would be governed by the principles of the SN2 mechanism.

In some cases, particularly with secondary alcohols, the reaction with thionyl chloride (SOCl₂) can proceed with retention of configuration via an SNi (substitution nucleophilic internal) mechanism. However, the addition of a base like pyridine (B92270) can switch the mechanism to SN2, resulting in inversion. masterorganicchemistry.com For the chloromethyl group of the title compound, which is a primary halide, the SN2 pathway with inversion of configuration at the nucleophile (if it is chiral) is the expected and dominant pathway. youtube.comquora.com

Electrophilic Aromatic Substitution on the Imidazole Ring System

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic attack. The positions on the ring (C2, C4, and C5) exhibit different reactivities towards electrophiles, which are influenced by the electronic effects of the existing substituents.

Regioselectivity Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on the 1,5-disubstituted imidazole ring is directed by the combined electronic effects of the N1-isopropyl group and the C5-chloromethyl group.

The N1-isopropyl group is an electron-donating group (EDG) through induction. It increases the electron density of the imidazole ring, thereby activating it towards electrophilic attack. Generally, N-alkyl groups in imidazoles direct electrophiles to the C2 and C5 positions. Since the C5 position is already substituted, the primary site of attack would be expected at the C2 or C4 position.

Considering both substituents, the C2 and C4 positions are the most likely sites for electrophilic attack. The precise regioselectivity will depend on the specific electrophile and the reaction conditions. For instance, nitration of 2-isopropylimidazole (B115234) has been shown to occur at the C4 position. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Substitution on 1,5-Disubstituted Imidazoles

Electrophilic ReactionPredicted Major Product(s)Rationale
Halogenation2-Halo or 4-Halo derivativeN-isopropyl group activates C2 and C4. Chloromethyl group directs to C2 and C4.
Nitration2-Nitro or 4-Nitro derivativeN-isopropyl group activates C2 and C4. Chloromethyl group directs to C2 and C4.
Friedel-Crafts AcylationLikely unreactive or low yieldThe imidazole ring is generally deactivated towards Friedel-Crafts reactions, and the presence of the chloromethyl group may further inhibit the reaction. researchgate.net

Catalyst-Mediated Electrophilic Functionalization

Many electrophilic aromatic substitution reactions require a catalyst to generate a sufficiently potent electrophile to react with the aromatic ring.

Halogenation: The halogenation of imidazoles can be achieved using various halogenating agents, often in the presence of a catalyst. For example, Brønsted or Lewis acids can be used to activate reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.netnih.gov Catalyst-free halogenation is also possible under certain conditions.

Nitration: The nitration of imidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺). libretexts.orgscirp.org The use of milder, catalyst-based systems is an area of ongoing research to improve selectivity and reduce the harshness of the reaction conditions. researchgate.net

Table 3: Examples of Catalyst-Mediated Electrophilic Substitution on Analogous N-Alkylimidazoles

ReactionSubstrateReagent and CatalystProduct(s) and YieldReference
N-ArylationImidazoleAryl bromide, CuBr, Ligand, Cs₂CO₃N-Arylimidazole (High Yield) organic-chemistry.org
C-H ArylationN-AlkylimidazoleAryl halide, Ni(OTf)₂, dcype, K₃PO₄C2-Aryl-N-alkylimidazole (Good to Excellent Yield) semanticscholar.org

Note: The data presented is for general N-alkylimidazoles and illustrates catalyst-mediated functionalization. Specific data for this compound is not available.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be directed to either the imidazole core or the chloromethyl substituent, depending on the choice of catalyst and reaction conditions.

Palladium-Catalyzed Coupling Reactions at Imidazole Carbon Positions

While the chloromethyl group is a primary site of reactivity, the imidazole ring itself can participate in palladium-catalyzed cross-coupling reactions, most notably through direct C-H activation. The C2 and C5 positions of the imidazole ring are particularly susceptible to such transformations. Research on related 1-alkyl-imidazoles has shown that direct arylation at the C5 position can be achieved with high regioselectivity. For instance, the palladium-catalyzed direct arylation of 1-methyl-1H-imidazole with aryl bromides has been demonstrated to selectively yield C5-arylated products, particularly when conducted in polar aprotic solvents like DMF. mdpi.com Mechanistic studies suggest that the reaction proceeds through imidazole-ligated organo-palladium intermediates. rsc.org

Although specific studies on the direct C-H arylation of this compound are not extensively documented in publicly available literature, the established reactivity of the C5-position in simpler imidazoles provides a strong precedent for its potential in this compound, assuming the chloromethyl group does not sterically hinder the approach of the catalyst or undergo competing reactions under the given conditions.

The Suzuki-Miyaura coupling, a cornerstone of palladium catalysis, offers another avenue for functionalizing the imidazole ring. This reaction typically involves the coupling of an organoboron reagent with an organohalide. While the primary halide in this compound is the chloromethyl group, pre-functionalization of the imidazole ring at other positions with a halide (e.g., bromine or iodine) would enable subsequent Suzuki-Miyaura coupling. For example, the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with various boronic acids has been shown to proceed efficiently in the presence of a palladium catalyst like Pd(dppf)Cl₂, affording the corresponding coupled products in good yields. nsf.gov This highlights the potential for sequential functionalization of the imidazole core.

Reaction Type Catalyst Coupling Partners Key Features
Direct C-H ArylationPd(OAc)₂Aryl bromidesSelective C5-arylation in polar aprotic solvents.
Suzuki-Miyaura CouplingPd(dppf)Cl₂Organoboron reagents, OrganohalidesRequires pre-functionalization of the imidazole ring with a halide.

Nickel-Catalyzed Reactions Involving the Chloromethyl Unit

The chloromethyl group of this compound is an excellent electrophilic handle for cross-coupling reactions. Nickel catalysts, known for their ability to activate C-Cl bonds, are particularly well-suited for this purpose. The Kumada-Tamao-Corriu coupling, which pairs a Grignard reagent with an organic halide, represents a powerful method for forming new carbon-carbon bonds. Nickel complexes, often in conjunction with phosphine (B1218219) ligands, can effectively catalyze the reaction between alkyl or aryl Grignard reagents and the chloromethyl group. arkat-usa.orgresearchgate.net For instance, nickel-catalyzed Kumada cross-coupling reactions of benzylic sulfonamides, which have leaving group abilities similar to chlorides, proceed efficiently to yield highly substituted products. nih.gov

These reactions are believed to proceed through a catalytic cycle involving the oxidative addition of the C-Cl bond to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst. escholarship.org The choice of ligand is crucial in modulating the reactivity and stability of the nickel catalyst.

Catalyst System Grignard Reagent Potential Product
Ni(dppe)Cl₂Aryl-MgBr1-isopropyl-5-(arylmethyl)-1H-imidazole
NiCl₂/dppfAlkyl-MgCl1-isopropyl-5-(alkylmethyl)-1H-imidazole

Direct Arylation and Alkylation Strategies

Direct arylation and alkylation strategies offer a more atom-economical approach to functionalizing the imidazole ring by avoiding the pre-functionalization of the coupling partners. As mentioned in section 3.3.1, palladium-catalyzed direct C-H arylation at the C5 position of the imidazole ring is a well-established transformation for related compounds. mdpi.com The success of this reaction is often dependent on the acidity of the C-H bond and the directing ability of the imidazole nitrogen atoms.

Nickel catalysis has also emerged as a powerful tool for direct C-H functionalization. For example, nickel-catalyzed C-H arylations of imidazoles with phenol (B47542) derivatives have been reported, demonstrating the versatility of nickel in activating C-H bonds. researchgate.net

While direct alkylation of the imidazole ring via C-H activation is less common, the chloromethyl group of this compound provides a direct route for alkylation through nucleophilic substitution reactions, which can be considered a form of direct alkylation at the exocyclic carbon.

Radical Reactions Involving the Imidazole and Chloromethyl Moieties

Radical reactions provide alternative pathways for the functionalization of this compound, often leading to products that are not easily accessible through ionic or organometallic routes.

Homolytic Cleavage of the C-Cl Bond

The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage to generate a 1-isopropyl-1H-imidazol-5-ylmethyl radical. This process can be initiated by heat or, more commonly, by photochemical or radical initiator-induced methods. The bond dissociation energy (BDE) of the C-Cl bond is a key parameter that influences the ease of homolytic cleavage. For benzylic-type chlorides, the BDE is generally lower than that of alkyl chlorides, facilitating radical formation. chemistrysteps.comnih.gov

Once generated, the imidazolylmethyl radical can participate in a variety of radical reactions, including addition to alkenes, alkynes, and other radical acceptors. The stability of the resulting radical intermediate, influenced by the electronic properties of the imidazole ring, plays a crucial role in the outcome of these reactions.

Initiation Method Generated Species Potential Subsequent Reactions
Thermal1-isopropyl-1H-imidazol-5-ylmethyl radicalAddition to unsaturated bonds, Hydrogen atom abstraction
Photochemical1-isopropyl-1H-imidazol-5-ylmethyl radicalRadical-radical coupling, Atom transfer radical polymerization

Photoredox Catalysis in Radical Generation

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals from organic halides. In this approach, a photocatalyst, upon absorption of visible light, becomes excited and can engage in single-electron transfer (SET) with a substrate. In the case of this compound, an excited photocatalyst can reduce the C-Cl bond, leading to its cleavage and the formation of the corresponding imidazolylmethyl radical and a chloride anion.

This method offers several advantages, including mild reaction conditions and high functional group tolerance. The generated radical can then be trapped by a suitable coupling partner, enabling the formation of new C-C or C-heteroatom bonds. For example, photoredox-catalyzed atom transfer radical polymerization (ATRP) could potentially be initiated by this compound to synthesize polymers with imidazole-containing side chains.

Rearrangement Reactions and Isomerization Studies

Rearrangement reactions in heterocyclic compounds are fundamental processes that can lead to significant structural and electronic reorganization. For substituted imidazoles, several types of rearrangements can be postulated, including isomerizations involving substituent migration and more complex skeletal transformations like the Dimroth rearrangement.

One potential isomerization pathway for this compound could involve the migration of the isopropyl group from the N-1 position to another atom in the ring or to a substituent. While not directly reported for this compound, N-to-C alkyl migrations have been observed in other N-alkylated heterocyclic systems. For instance, phosphite-mediated N-to-C alkyl migration has been documented for N-alkylpyridinium salts, proceeding through a proposed aza-Wittig rearrangement. nih.gov Such a process in this compound would be a significant transformation, leading to a C-isopropylated imidazole derivative, although the reaction conditions required for such a shift are likely to be specific and may not be readily achievable.

A more classical rearrangement potentially applicable to derivatives of this compound is the Dimroth rearrangement. This is a well-known isomerization process in many nitrogen-containing heterocyclic systems, including some imidazoles, where an endocyclic nitrogen atom and an exocyclic nitrogen-containing substituent exchange places. wikipedia.org The reaction typically proceeds through a ring-opening step to an intermediate, followed by rotation and re-cyclization. researchgate.net For the Dimroth rearrangement to occur with a derivative of this compound, an exocyclic nitrogen group would need to be introduced, for example, by substitution of the chloro group.

The general mechanism of the Dimroth rearrangement involves the following steps:

Addition of a nucleophile (often hydroxide) to the imidazole ring.

Ring-opening of the resulting intermediate to form a more flexible acyclic species.

Rotation around a single bond in the acyclic intermediate.

Ring-closure to form the rearranged heterocyclic ring.

Elimination of the nucleophile to restore aromaticity.

While direct evidence for the Dimroth rearrangement in this compound is lacking, its occurrence in related imidazo[1,2-a]pyrimidines suggests that under certain conditions, particularly with appropriate substitution, such a pathway could be feasible. researchgate.net

Rearrangement Type General Description Potential for this compound Relevant Analogs
N-to-C Alkyl Migration Migration of an alkyl group from a nitrogen atom to a carbon atom of the heterocyclic ring.Could potentially lead to the formation of a C-isopropylated imidazole isomer.N-alkylpyridinium salts nih.gov
Dimroth Rearrangement Translocation of endocyclic and exocyclic nitrogen atoms via a ring-opened intermediate.Would require prior conversion of the chloromethyl group to a nitrogen-containing substituent.Imidazo[1,2-a]pyrimidines researchgate.net, 1,2,3-Triazoles wikipedia.orgrsc.org

Ring-Opening and Ring-Expansion Transformations of the Imidazole Core

The stability of the imidazole ring means that ring-opening and ring-expansion reactions are generally not facile and require specific reagents or reaction conditions. However, the presence of the reactive chloromethyl group at the C-5 position could potentially trigger such transformations.

Ring-Opening Reactions

The cleavage of the imidazole ring typically requires harsh conditions or specific activation. For instance, N-alkylation of benzimidazoles with an excess of an alkyl halide at elevated temperatures has been reported to induce ring-opening, leading to the formation of multifunctional aromatic compounds. researchgate.net This suggests that under forcing conditions, the N-1 isopropyl group and an additional alkylating agent could potentially lead to the cleavage of the imidazole ring in this compound.

Furthermore, ring-opening of the imidazole moiety is a known process in the chemistry of purines, which contain an imidazole ring fused to a pyrimidine (B1678525) ring. Alkaline conditions can induce the opening of the imidazole ring in 7-methylguanosine (B147621). youtube.com While the purine (B94841) system is electronically different from a simple imidazole, this reactivity highlights the susceptibility of the imidazole ring to cleavage under certain nucleophilic conditions.

Ring-Expansion Transformations

The chloromethyl group is a key functionality that can facilitate ring-expansion reactions in heterocyclic systems. In a related case, 4-chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones have been shown to undergo ring expansion to form 1,3-diazepine derivatives. rsc.org This type of reaction often proceeds via an intramolecular nucleophilic substitution, where a ring nitrogen atom attacks the carbon of the chloromethyl group, leading to the formation of a bicyclic intermediate that then rearranges to the expanded ring.

A hypothetical ring-expansion pathway for this compound could involve the following steps:

Intramolecular attack of the N-1 nitrogen onto the chloromethyl carbon, which is unlikely due to the existing substitution. A more plausible scenario might involve a rearrangement where the chloromethyl group is positioned adjacent to a ring nitrogen.

Alternatively, under conditions that promote the formation of a carbocation at the methylene carbon of the chloromethyl group, a rearrangement involving migration of a C-C bond from the imidazole ring could lead to a ring-expanded system. Such carbocation rearrangements leading to ring expansion are well-documented for other cyclic systems. youtube.commasterorganicchemistry.comyoutube.com

Given the structure of this compound, a direct intramolecular cyclization leading to ring expansion is sterically hindered. However, the potential for such a transformation under specific catalytic or reaction conditions cannot be entirely ruled out, likely proceeding through a complex mechanism.

Transformation Type General Description Potential for this compound Relevant Analogs
Ring-Opening Cleavage of the imidazole ring to form an acyclic product.Potentially inducible by excess alkylating agents at high temperatures or strong nucleophiles.N-alkylated benzimidazoles researchgate.net, 7-methylguanosine youtube.com
Ring-Expansion Increase in the size of the heterocyclic ring, often from five to six or seven members.The chloromethyl group could facilitate expansion to a diazepine-like structure, possibly via a carbocation intermediate.4-chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones rsc.org

Derivatization and Structural Modification Strategies for Enhanced Chemical Utility

Synthesis of Diverse 5-(Substituted-methyl)-1-isopropyl-1H-imidazole Analogues

The primary route for derivatization of 5-(chloromethyl)-1-isopropyl-1H-imidazole involves the nucleophilic substitution of the chlorine atom in the chloromethyl group. This reactive site readily undergoes reactions with a variety of nucleophiles, leading to the formation of diverse analogues with modified side chains at the C5 position.

Formation of Ethers and Esters

The synthesis of ether derivatives from this compound can be achieved through the Williamson ether synthesis. This involves the reaction of the chloromethyl compound with various alkoxides or phenoxides. For instance, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) would yield the corresponding methoxymethyl derivative. Similarly, reaction with sodium phenoxide would lead to the formation of a phenoxymethyl-substituted imidazole (B134444).

Ester analogues can be prepared by reacting this compound with carboxylate salts. For example, stirring the starting material with sodium acetate (B1210297) in a polar aprotic solvent such as dimethylformamide (DMF) would produce the corresponding acetoxymethyl derivative. The general principle of these reactions is the displacement of the chloride ion by the oxygen nucleophile of the alcohol, phenol (B47542), or carboxylic acid. mdpi.com

Table 1: Examples of Ether and Ester Derivatives of 1-Isopropyl-1H-imidazole (Analogous Reactions)
Derivative TypeReactantResulting Functional GroupPotential Product Name
EtherSodium Methoxide-CH₂-O-CH₃5-(Methoxymethyl)-1-isopropyl-1H-imidazole
EtherSodium Phenoxide-CH₂-O-Ph5-(Phenoxymethyl)-1-isopropyl-1H-imidazole
EsterSodium Acetate-CH₂-O-C(O)CH₃5-(Acetoxymethyl)-1-isopropyl-1H-imidazole
EsterSodium Benzoate-CH₂-O-C(O)Ph5-(Benzoyloxymethyl)-1-isopropyl-1H-imidazole

Amine and Amide Formation

The chloromethyl group is susceptible to nucleophilic attack by both primary and secondary amines, leading to the formation of 5-(aminomethyl)-1-isopropyl-1H-imidazole derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. For example, reacting this compound with diethylamine (B46881) would yield N,N-diethyl-N-((1-isopropyl-1H-imidazol-5-yl)methyl)amine.

Amide derivatives can be synthesized through a two-step process. First, the chloromethyl group is converted to an aminomethyl group, as described above. The resulting primary or secondary amine can then be acylated using acyl chlorides or anhydrides to form the corresponding amide. For instance, the reaction of 5-(aminomethyl)-1-isopropyl-1H-imidazole with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would produce N-((1-isopropyl-1H-imidazol-5-yl)methyl)acetamide. nih.govchemicalbook.com

Table 2: Examples of Amine and Amide Derivatives of 1-Isopropyl-1H-imidazole (Analogous Reactions)
Derivative TypeReactant(s)Resulting Functional GroupPotential Product Name
AmineAmmonia (B1221849)-CH₂-NH₂5-(Aminomethyl)-1-isopropyl-1H-imidazole
AmineDimethylamine-CH₂-N(CH₃)₂5-((Dimethylamino)methyl)-1-isopropyl-1H-imidazole
AmideAmmonia, then Acetyl Chloride-CH₂-NH-C(O)CH₃N-((1-isopropyl-1H-imidazol-5-yl)methyl)acetamide
AmideMethylamine, then Benzoyl Chloride-CH₂-N(CH₃)-C(O)PhN-methyl-N-((1-isopropyl-1H-imidazol-5-yl)methyl)benzamide

Sulfide (B99878) and Sulfone Derivatives

Sulfide analogues can be prepared by the reaction of this compound with various thiols or their corresponding sodium salts (thiolates). For example, treatment with sodium thiomethoxide would yield 5-((methylthio)methyl)-1-isopropyl-1H-imidazole.

Subsequent oxidation of the resulting sulfide provides access to sulfoxide (B87167) and sulfone derivatives. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone. For instance, using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures typically affords the sulfoxide. semanticscholar.org The use of an excess of the oxidizing agent, often at a higher temperature, leads to the formation of the corresponding sulfone, such as 5-((methylsulfonyl)methyl)-1-isopropyl-1H-imidazole. organic-chemistry.org

Table 3: Examples of Sulfide and Sulfone Derivatives of 1-Isopropyl-1H-imidazole (Analogous Reactions)
Derivative TypeReactant(s)Resulting Functional GroupPotential Product Name
SulfideSodium thiomethoxide-CH₂-S-CH₃5-((Methylthio)methyl)-1-isopropyl-1H-imidazole
SulfideSodium thiophenoxide-CH₂-S-Ph5-((Phenylthio)methyl)-1-isopropyl-1H-imidazole
SulfoneSodium thiomethoxide, then excess m-CPBA-CH₂-S(O)₂-CH₃5-((Methylsulfonyl)methyl)-1-isopropyl-1H-imidazole
SulfoneSodium thiophenoxide, then excess m-CPBA-CH₂-S(O)₂-Ph5-((Phenylsulfonyl)methyl)-1-isopropyl-1H-imidazole

Functionalization of the Imidazole Nitrogen Atoms

The imidazole ring itself offers opportunities for further structural modification, primarily through reactions involving the N3 nitrogen atom. These modifications can significantly alter the electronic properties and steric profile of the molecule.

N-Alkylation and N-Acylation Reactions

The N3 nitrogen of the imidazole ring in this compound is nucleophilic and can undergo N-alkylation reactions with various alkylating agents, such as alkyl halides or sulfates. This reaction leads to the formation of quaternary imidazolium (B1220033) salts. For example, treatment with methyl iodide would result in the formation of 5-(chloromethyl)-1-isopropyl-3-methyl-1H-imidazol-3-ium iodide. nih.gov

N-acylation of the N3 nitrogen can also be achieved, although this is less common for N1-substituted imidazoles as it would also result in a positively charged imidazolium species. However, in related imidazole systems, N-acylation is a known transformation, typically employing acyl chlorides or anhydrides. derpharmachemica.comnih.gov

Table 4: Examples of N-Alkylation and N-Acylation of 1-Isopropyl-1H-imidazole (Analogous Reactions)
Reaction TypeReactantResulting MoietyPotential Product Name
N-AlkylationMethyl IodideQuaternary Imidazolium Salt5-(Chloromethyl)-1-isopropyl-3-methyl-1H-imidazol-3-ium iodide
N-AlkylationBenzyl BromideQuaternary Imidazolium Salt3-Benzyl-5-(chloromethyl)-1-isopropyl-1H-imidazol-3-ium bromide
N-AcylationAcetyl ChlorideAcylimidazolium Salt3-Acetyl-5-(chloromethyl)-1-isopropyl-1H-imidazol-3-ium chloride

Formation of Imidazole Salts and N-Oxides

Treatment of this compound with a strong acid will lead to the formation of an imidazolium salt through protonation of the N3 nitrogen. For instance, reaction with hydrochloric acid would yield 5-(chloromethyl)-1-isopropyl-1H-imidazol-3-ium chloride.

The synthesis of imidazole N-oxides can be accomplished by reacting the parent imidazole with a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide or peroxy acids like m-CPBA. orgsyn.orgpsu.edu The direct oxidation of 1-substituted imidazoles can sometimes be challenging, but various methods have been developed to achieve this transformation, leading to the formation of this compound 3-oxide. nih.govresearchgate.net

Table 5: Examples of Imidazole Salt and N-Oxide Formation (Analogous Reactions)
Reaction TypeReactantResulting MoietyPotential Product Name
Salt FormationHydrochloric AcidImidazolium Chloride5-(Chloromethyl)-1-isopropyl-1H-imidazol-3-ium chloride
N-Oxide Formationm-CPBAN-OxideThis compound 3-oxide
N-Oxide FormationHydrogen PeroxideN-OxideThis compound 3-oxide

Side-Chain Elaboration and Complexity Generation

The elaboration of the side-chain at the C5 position is a key strategy for introducing molecular complexity and diversifying the physicochemical properties of the parent compound. This is primarily achieved through the chemical manipulation of the highly reactive chloromethyl group.

The chloromethyl group serves as an electrophilic handle, readily participating in nucleophilic substitution reactions. This reactivity is the cornerstone of multi-step synthetic sequences designed to build more complex side-chains. A common initial step involves the displacement of the chloride ion by a variety of nucleophiles, leading to a diverse array of intermediate compounds.

For instance, reaction with oxygen-based nucleophiles, such as substituted phenols, can yield ether-linked derivatives. Similarly, sulfur-based nucleophiles like thiols can be employed to introduce thioether linkages, which can be further oxidized to sulfoxides or sulfones, thereby modulating the electronic and steric properties of the side chain. Nitrogen nucleophiles, including primary and secondary amines, are used to generate aminomethyl derivatives, which can be further elaborated through acylation, alkylation, or sulfonylation reactions.

A particularly versatile multi-step conversion involves the initial reaction with sodium cyanide or another cyanide source to form the corresponding nitrile. This nitrile intermediate is a valuable synthon that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The resulting carboxylic acid can then serve as a handle for amide bond formation, esterification, or other transformations common in medicinal chemistry for library development.

Another powerful strategy involves the generation of a carbanion. While not directly reported for this compound, related 5-nitroimidazole systems with a 2-chloromethyl group have been shown to form a stable carbanion. mdpi.com This suggests the potential for similar reactivity, which would enable carbon-carbon bond formation through reactions with various electrophiles like aldehydes, ketones, and alkyl halides, significantly expanding the accessible chemical space.

The following table outlines a hypothetical multi-step synthesis starting from this compound to illustrate the generation of a more complex derivative.

StepReactant/ReagentProductTransformation
1Sodium Azide (NaN₃)5-(Azidomethyl)-1-isopropyl-1H-imidazoleNucleophilic substitution
2Triphenylphosphine (PPh₃), Water (H₂O)5-(Aminomethyl)-1-isopropyl-1H-imidazoleStaudinger reduction
34-Chlorobenzoyl chloride, Triethylamine (Et₃N)N-((1-Isopropyl-1H-imidazol-5-yl)methyl)-4-chlorobenzamideAcylation

Generation of Focused Chemical Libraries Based on the Imidazole Scaffold

The 1-isopropyl-5-(chloromethyl)-1H-imidazole core is an ideal scaffold for the generation of focused chemical libraries. Its robust nature and the versatile reactivity of the chloromethyl group allow for the systematic introduction of a wide array of substituents. This approach is fundamental in fields like drug discovery, where the screening of a diverse set of related compounds is often necessary to identify hits and optimize leads.

The construction of such libraries typically involves parallel synthesis techniques, where the starting imidazole scaffold is reacted with a library of building blocks. For example, a library of amines, thiols, or phenols can be reacted in separate wells of a microtiter plate with this compound to generate a corresponding library of amino, thioether, or ether derivatives.

Further diversification can be achieved by employing multi-component reactions or by building upon a common intermediate. For instance, the aminomethyl derivative discussed in the previous section could be used as a platform for further diversification by reacting it with a library of carboxylic acids to produce a library of amides.

The table below illustrates a potential library of compounds derived from this compound through reaction with various nucleophiles.

NucleophileResulting DerivativePotential Application Area
Morpholine4-((1-Isopropyl-1H-imidazol-5-yl)methyl)morpholineMedicinal Chemistry
4-Methoxythiophenol5-((4-Methoxyphenylthio)methyl)-1-isopropyl-1H-imidazoleAntifungal/Antibacterial Agents
Sodium Phenoxide1-Isopropyl-5-(phenoxymethyl)-1H-imidazoleMaterials Science
Diethyl MalonateDiethyl 2-((1-isopropyl-1H-imidazol-5-yl)methyl)malonateChemical Synthesis Intermediate

Stereoselective Synthesis of Chiral Derivatives (if applicable for future modifications)

While this compound itself is achiral, its derivatization offers multiple avenues for the introduction of chirality, leading to the stereoselective synthesis of chiral derivatives. The generation of stereocenters is of paramount importance in medicinal chemistry, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

One strategy to introduce chirality is to react the chloromethyl group with a chiral nucleophile. For example, reaction with an enantiomerically pure amino acid ester would result in the formation of a chiral secondary amine derivative. The inherent chirality of the amino acid would direct the stereochemical outcome of subsequent transformations at or near the newly formed stereocenter.

Alternatively, a prochiral intermediate derived from the starting material could be subjected to an asymmetric reaction. For instance, if the chloromethyl group is converted to a ketone, this ketone could then be asymmetrically reduced using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) to produce a chiral alcohol.

Furthermore, the introduction of a chiral auxiliary on the imidazole ring or the side chain could be used to direct the stereochemistry of subsequent reactions. Although specific examples for this compound are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable. The synthesis of chiral imidazole derivatives has been reported, highlighting the feasibility of creating stereochemically complex molecules based on the imidazole scaffold. rsc.org

The following table outlines a conceptual stereoselective synthesis.

StepReactant/ReagentIntermediate/ProductChiral Aspect
1Diethyl malonate, NaHDiethyl 2-((1-isopropyl-1H-imidazol-5-yl)methyl)malonateProchiral intermediate
2Enantioselective decarboxylative alkylation catalyst(R)- or (S)-Ethyl 2-((1-isopropyl-1H-imidazol-5-yl)methyl)propanoateCreation of a new stereocenter

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Utilization in the Construction of Advanced Heterocyclic Systems

The functionalized imidazole (B134444) core of 5-(chloromethyl)-1-isopropyl-1H-imidazole serves as a key starting point for the synthesis of more elaborate heterocyclic structures. The presence of the reactive chloromethyl group allows for a variety of chemical transformations, enabling the annulation of additional rings onto the imidazole scaffold.

Fusion Reactions to Form Bicyclic and Polycyclic Scaffolds

The synthesis of fused bicyclic and polycyclic systems containing an imidazole ring is a significant area of medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. researchgate.netorganic-chemistry.orglew.rorsc.org Imidazo[1,5-a]pyridines, for example, are a class of fused heterocycles with a bridgehead nitrogen atom that have garnered considerable interest. researchgate.netorganic-chemistry.orglew.rorsc.org General synthetic strategies to access these systems often involve the cyclization of precursors containing both a pyridine (B92270) and an imidazole moiety. organic-chemistry.orgorganic-chemistry.org

While the direct use of this compound in fusion reactions to form bicyclic or polycyclic scaffolds is not extensively detailed in the reviewed literature, its chemical structure suggests a potential pathway. The chloromethyl group can be readily converted into other functional groups, such as an aminomethyl group. This transformation would yield a derivative that could undergo intramolecular cyclization reactions, such as condensation with a suitably substituted pyridine precursor, to form an imidazo[1,5-a]pyridinium salt. organic-chemistry.org This approach highlights the latent potential of this compound as a precursor to complex heterocyclic systems, even if direct, one-pot fusion reactions are not prominently documented.

Incorporation into Macrocyclic Structures

Macrocycles are of great interest in drug discovery due to their ability to bind to challenging biological targets. researchgate.netnih.gov The incorporation of heterocyclic units like imidazole into macrocyclic frameworks can impart specific conformational constraints and functionalities. The synthesis of imidazole-containing macrocycles is an active area of research, with various strategies being developed to construct these complex molecules. researchgate.netnih.gov

Precursor for Advanced Organic Materials

The unique electronic and structural features of the imidazole ring make it an attractive component for advanced organic materials. Functionalized imidazoles can be used as monomers in polymerization reactions or as linkers in the construction of supramolecular assemblies.

Monomer Synthesis for Polymer Applications (Excluding specific material properties)

Polymers containing imidazole functionalities, often in the form of poly(ionic liquid)s, are being explored for a variety of applications. These materials are typically synthesized from imidazole-containing monomers. The synthetic challenge lies in the preparation of these specialized monomers.

The scientific literature does not provide direct examples of this compound being used as a monomer or in the synthesis of a monomer for polymer applications. Nevertheless, its structure is amenable to transformations that could yield a polymerizable derivative. For example, the chloromethyl group could be a starting point for the introduction of a vinyl or an acrylate/methacrylate group, which are common polymerizable functionalities. Such a transformation would convert this compound into a novel monomer, which could then be subjected to polymerization to produce polymers with pendant 1-isopropyl-1H-imidazole moieties.

Linker Chemistry in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Metal-organic frameworks (MOFs) are a prominent class of supramolecular assemblies where metal ions or clusters are connected by organic linker molecules. Imidazole-based ligands are frequently used as linkers in the synthesis of MOFs. nih.gov

While there are no specific reports on the use of this compound as a linker in supramolecular assemblies, its structure is well-suited for such a role. The imidazole ring itself can coordinate to metal centers through its nitrogen atoms, and the chloromethyl group provides a reactive handle for further functionalization or for forming covalent bonds within a larger supramolecular architecture. For instance, the nitrogen at the 3-position of the imidazole ring could coordinate to a metal center, while the chloromethyl group could be involved in a secondary reaction to link different parts of the assembly. This potential for dual functionality makes it an interesting candidate for the design of novel supramolecular systems.

Application in Total Synthesis Projects (As a key fragment)

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. The use of pre-functionalized building blocks, or key fragments, can significantly streamline a synthetic route.

A review of the current scientific literature did not reveal any published total synthesis projects where this compound was utilized as a key fragment. The imidazole moiety is a component of several natural products, most notably the amino acid histidine. However, the specific substitution pattern of this compound may not correspond directly to that found in known natural products. Despite this, its utility as a versatile building block for creating more complex, non-natural bioactive molecules remains significant. researchgate.net The development of new therapeutic agents often involves the synthesis of analogues of natural products, and in this context, this compound could serve as a valuable starting material for creating novel molecular structures with potential biological activity.

The chemical architecture of this compound, featuring a reactive chloromethyl group appended to an N-isopropyl substituted imidazole ring, makes it a highly versatile reagent in organic synthesis. The isopropyl group provides steric bulk and modulates the electronic properties of the imidazole ring, while the chloromethyl moiety serves as a potent electrophilic site for nucleophilic substitution reactions. This combination of features allows for the facile introduction of the isopropyl-imidazole fragment into a wide array of molecular scaffolds.

This compound is particularly significant in the synthesis of kinase inhibitors, a class of drugs that target protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The imidazole core is a common feature in many kinase inhibitors, often participating in key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

A notable example of the application of a closely related analogue, 5-(chloromethyl)-1-methyl-1H-imidazole, is in the synthesis of various substituted pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in the development of novel therapeutics. For instance, in the synthesis of certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the chloromethyl imidazole intermediate is reacted with a pyrazole (B372694) precursor to construct the core of the target molecule. This reaction highlights the role of the chloromethyl group as a key linker, facilitating the union of two heterocyclic systems.

While direct, publicly documented examples detailing the use of this compound in a formal fragment-based screening campaign are not prevalent, its application as a building block in the synthesis of larger, bioactive molecules embodies the core principles of fragment-based design. In this context, the compound represents a pre-optimized fragment that can be incorporated into lead compounds to enhance their pharmacological properties.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. vulcanchem.com This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial "hits" are typically weak binders but serve as excellent starting points for optimization into more potent and selective drug candidates through processes like fragment growing, linking, or merging.

The compound this compound can be viewed as a functionalized fragment, primed for incorporation into more complex structures. Its inherent reactivity allows medicinal chemists to readily "grow" or "link" this imidazole-containing moiety onto other molecular fragments or scaffolds that have also shown some affinity for the target.

The strategic importance of imidazole-containing fragments is well-documented in the development of kinase inhibitors. The imidazole nitrogen atoms can act as hydrogen bond acceptors or donors, mimicking the interactions of the adenine (B156593) portion of ATP with the kinase hinge region. The N-isopropyl group of this compound can provide favorable van der Waals interactions and improve properties such as solubility and metabolic stability.

In a hypothetical fragment-linking strategy for a kinase inhibitor, one fragment might bind to the hinge region, while another occupies a nearby hydrophobic pocket. This compound could be utilized to covalently link these two fragments, thereby creating a single, more potent molecule. The chloromethyl group provides the reactive handle for this synthetic connection.

The table below illustrates a representative synthetic transformation where a chloromethyl-imidazole derivative is used to construct a more complex heterocyclic system, a common step in the elaboration of molecular fragments into lead compounds.

Reactant 1 Reactant 2 Product Reaction Conditions Yield (%) Reference
5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile3-(Dimethylamino)-1-arylprop-2-en-1-ones2-Phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrilesVariesNot specified
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine(R)-2-(2,5-Difluorophenyl)pyrrolidine(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidineNot specifiedNot specified

This table presents examples of reactions used to build complex heterocyclic systems relevant to medicinal chemistry. While not directly involving this compound, they illustrate the types of transformations where such an intermediate would be valuable.

The development of Tropomyosin receptor kinase (TRK) inhibitors is an area where such building blocks are of high importance. Larotrectinib, a potent and selective TRK inhibitor, features a pyrazolo[1,5-a]pyrimidine core. The synthesis of Larotrectinib and its analogs often involves the coupling of a pyrazole derivative with a suitable pyrimidine (B1678525) precursor. While the publicly available synthesis of Larotrectinib starts from a different pyrimidine derivative, the utility of intermediates like this compound in constructing similar complex heterocyclic systems is a key strategy in medicinal chemistry.

Mechanistic Investigations of Reactions Involving 5 Chloromethyl 1 Isopropyl 1h Imidazole

Kinetic Studies of Key Transformations

Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors. For 5-(chloromethyl)-1-isopropyl-1H-imidazole, the primary transformations of interest are nucleophilic substitution reactions at the chloromethyl group.

Rate Law Determination

While specific experimental rate law data for reactions of this compound is not extensively available in the public domain, the rate law for its nucleophilic substitution reactions can be predicted based on established mechanisms for similar benzylic-type halides. The reaction with a nucleophile (Nu⁻) would likely proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway.

A hypothetical SN2 reaction would be first order in both this compound and the nucleophile, leading to the following rate law:

Rate = k [this compound] [Nu⁻]

Conversely, an SN1 mechanism would involve the formation of a carbocation intermediate in the rate-determining step, resulting in a rate law that is first order in the substrate and zero order in the nucleophile:

Rate = k [this compound]

The actual operative mechanism and its corresponding rate law would depend on factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature. For instance, a strong, unhindered nucleophile in a polar aprotic solvent would favor an SN2 pathway. In contrast, a weak nucleophile in a polar protic solvent could promote an SN1 mechanism through stabilization of the potential carbocation intermediate.

A plausible scenario involves a borderline SN1-SN2 mechanism, which is common for secondary substrates and can be influenced by the electronic nature of the imidazole (B134444) ring.

Activation Energy Calculations

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies. The Arrhenius equation, k = A e-Ea/RT, relates the rate constant (k) to the activation energy.

Experimental determination of the activation energy for reactions of this compound would involve measuring the rate constant at various temperatures and plotting ln(k) versus 1/T. The slope of this plot would be equal to -Ea/R, where R is the gas constant.

While specific experimental values for this compound are not readily found, computational chemistry offers a powerful tool for estimating activation barriers. Density Functional Theory (DFT) calculations could be employed to model the reaction pathway and determine the energy of the transition state, thereby providing a theoretical value for the activation energy. For related nucleophilic substitution reactions, activation energies typically fall within a range that dictates the feasibility of the reaction under standard laboratory conditions.

Kinetic Parameter Predicted Characteristics for Reactions of this compound
Rate Law Likely second-order overall (first-order in substrate and nucleophile) for SN2 reactions. Potentially first-order in substrate for SN1 reactions under specific conditions.
Activation Energy (Ea) Expected to be in a range typical for nucleophilic substitution of benzylic-type halides, influenced by the nucleophile and solvent.

Identification and Characterization of Reaction Intermediates

The direct detection and characterization of reaction intermediates are pivotal for confirming a proposed reaction mechanism. In the context of reactions involving this compound, the nature of the intermediates depends on the reaction pathway.

In a potential SN1 reaction, the key intermediate would be the 1-isopropyl-1H-imidazol-5-yl)methyl cation. This carbocation would be stabilized by resonance with the imidazole ring, delocalizing the positive charge. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) at low temperatures could potentially be used to observe this transient species. The 1H and 13C NMR chemical shifts of the methylene (B1212753) group and the imidazole ring carbons would be significantly different in the carbocation compared to the starting material.

For an SN2 reaction, the key species is the transition state, which is by definition not a stable intermediate that can be isolated. However, computational studies can provide detailed information about the geometry and energy of the transition state, showing the simultaneous bond-making and bond-breaking process.

In reactions involving certain reagents, other intermediates may be formed. For example, in the presence of a strong base, deprotonation of the imidazole ring could occur, although this is less likely to be the primary reactive pathway for nucleophilic substitution at the chloromethyl group.

Potential Intermediate Method of Investigation Expected Observations
(1-isopropyl-1H-imidazol-5-yl)methyl cation (SN1)Low-temperature NMR spectroscopy, Computational modelingDownfield shift of methylene and imidazole ring protons and carbons in NMR. Calculated stability and charge distribution.
SN2 Transition StateComputational modelingTrigonal bipyramidal geometry at the methylene carbon with partial bonds to the incoming nucleophile and the leaving chloride.

Isotope Labeling Experiments for Reaction Pathway Elucidation

Isotope labeling is a powerful technique to trace the fate of atoms during a chemical reaction and to probe reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.orgprinceton.edulibretexts.org While no specific isotope labeling studies on this compound have been reported, the principles can be applied to understand its reactivity.

For instance, a primary kinetic isotope effect would be expected if a C-H bond at the chloromethyl group were broken in the rate-determining step, which is not typical for standard nucleophilic substitutions. However, a secondary kinetic isotope effect could be observed by replacing the hydrogens on the chloromethyl group with deuterium (B1214612) (CD₂Cl). wikipedia.orglibretexts.org

The magnitude of the secondary KIE (kH/kD) can help distinguish between SN1 and SN2 mechanisms. An α-secondary KIE greater than 1 (typically 1.1-1.2) is indicative of an SN1 mechanism, as the hybridization of the carbon changes from sp³ to sp² in the transition state, leading to a loosening of the C-H(D) bonds. princeton.edulibretexts.org A KIE close to 1 would suggest an SN2 mechanism where the hybridization remains largely sp³-like in the transition state. wikipedia.org

Furthermore, labeling the nitrogen atoms (¹⁵N) or carbon atoms (¹³C or ¹⁴C) within the imidazole ring could be used to follow the structural integrity of the ring during the reaction and to confirm that the reaction occurs exclusively at the chloromethyl position. princeton.edu

Stereochemical Analysis of Reaction Products

The chloromethyl group in this compound is a prochiral center. nih.gov This means that if the two hydrogen atoms are chemically different (which they are not in the starting material), the carbon would be a stereocenter. Substitution of one of the hydrogens with a different group would create a chiral center. More relevantly, if the substitution reaction proceeds with a chiral nucleophile, diastereomeric products could be formed.

The stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the mechanism. An SN2 reaction proceeds with inversion of configuration at the reaction center. If a reaction could be devised starting from a chiral analogue of this compound (e.g., where one hydrogen is replaced by deuterium), the stereochemistry of the product would reveal the mechanism.

An SN1 reaction, proceeding through a planar carbocation intermediate, would lead to racemization, producing a mixture of enantiomers.

While no specific stereochemical studies have been published for this compound, the principles of stereochemistry are fundamental to predicting the three-dimensional structure of the products formed in its reactions.

Role of Catalysts and Reagents in Reaction Mechanism

The course of reactions involving this compound can be significantly influenced by the choice of catalysts and reagents.

Bases: In nucleophilic substitution reactions, a base is often used to deprotonate a protic nucleophile, increasing its nucleophilicity. The choice of base is critical to avoid side reactions, such as elimination if there were a hydrogen on the adjacent carbon. For many nucleophiles, a non-nucleophilic base like potassium carbonate or a tertiary amine would be suitable.

Lewis Acids: Lewis acids could potentially play a role in activating the chloromethyl group towards nucleophilic attack by coordinating to the chlorine atom, making it a better leaving group. However, this could also lead to undesired side reactions. Computational studies on related systems have shown that Lewis acids can mediate C-H functionalization of imidazoles, suggesting a complex interplay between the catalyst and the substrate.

Phase-Transfer Catalysts: For reactions involving a nucleophile that is soluble in an aqueous phase and the imidazole substrate which is soluble in an organic phase, a phase-transfer catalyst (PTC) can be employed. researchgate.net A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs. researchgate.net This allows for milder reaction conditions and can enhance the reaction rate.

Catalyst/Reagent Type Plausible Role in Reactions of this compound
Base To deprotonate protic nucleophiles, thereby increasing their reactivity.
Lewis Acid Potential to activate the C-Cl bond for nucleophilic attack.
Phase-Transfer Catalyst To facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic).

Computational and Theoretical Studies on 5 Chloromethyl 1 Isopropyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-(Chloromethyl)-1-isopropyl-1H-imidazole. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the molecule and their corresponding energy levels.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital.

For substituted imidazoles, the HOMO is typically located over the electron-rich imidazole (B134444) ring, while the LUMO's position can be influenced by the nature of the substituents. In the case of this compound, the electron-withdrawing nature of the chloromethyl group and the electron-donating isopropyl group would significantly influence the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Orbital Energies (Note: The following data is illustrative for a typical substituted imidazole and not derived from specific experimental or computational studies on this compound due to the lack of publicly available data.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. Some atoms attract electrons more strongly than others, leading to a separation of charge. This charge distribution can be visualized using electrostatic potential (ESP) maps. These maps display regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

In this compound, the nitrogen atoms of the imidazole ring are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbon of the chloromethyl group are likely to be electron-deficient, representing sites for potential nucleophilic interaction. The chlorine atom, being highly electronegative, will draw electron density away from the adjacent carbon atom.

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis involves identifying the most stable conformations (those with the lowest energy) and mapping the energy landscape that connects them.

For this compound, rotation around the bond connecting the isopropyl group to the imidazole ring and the bond between the ring and the chloromethyl group would be of primary interest. Theoretical calculations can determine the rotational barriers and identify the preferred orientations of these substituents. The lowest energy conformation will be the one that minimizes steric hindrance between the bulky isopropyl group, the chloromethyl group, and the imidazole ring.

Theoretical Prediction of Reactivity and Regioselectivity

Theoretical methods are invaluable for predicting how and where a molecule will react. By analyzing the electronic structure and energy, chemists can forecast the most likely sites for chemical reactions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. For this compound, the locations of the HOMO and LUMO are key to predicting its reactivity.

Nucleophilic Sites: The regions of the molecule with the highest HOMO density are the most likely to act as nucleophiles, donating electrons to an electrophile. This is expected to be the N-3 nitrogen of the imidazole ring.

Electrophilic Sites: The regions with the highest LUMO density are the most probable sites for nucleophilic attack. For this molecule, the carbon atom of the chloromethyl group is a likely electrophilic center due to the electron-withdrawing effect of the chlorine atom.

Hard and Soft Acids and Bases (HSAB) Principles

The HSAB principle is another useful concept for predicting reactivity. It classifies chemical species as "hard" or "soft" based on their polarizability. Hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

Hard Sites: Atoms with high charge density and low polarizability are considered "hard." In this compound, the nitrogen atoms could be considered hard basic sites.

Soft Sites: Atoms that are more polarizable are "soft." The carbon atom of the chloromethyl group could act as a soft acidic site.

By applying HSAB principles, one can predict the outcome of reactions with various reagents. For instance, a hard acid would likely coordinate with the nitrogen atoms, whereas a soft nucleophile would preferentially attack the chloromethyl carbon.

Table 2: List of Chemical Compounds

Compound Name
This compound

Transition State Characterization for Reaction Mechanisms

The reactivity of this compound is largely dictated by the chloromethyl group, which is susceptible to nucleophilic substitution reactions. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of these reactions by characterizing the transition states involved.

A primary reaction pathway for this compound would be a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the methylene (B1212753) carbon, and the chloride ion acts as the leaving group. DFT calculations can be employed to model this process, providing detailed insights into the reaction's energetics and the geometry of the transition state.

Detailed Research Findings (Projected):

A computational study would involve mapping the potential energy surface for the reaction of this compound with a model nucleophile (e.g., a hydroxide (B78521) ion or an amine). The key objective would be to locate the transition state structure, which represents the maximum energy point along the minimum energy reaction path.

Calculations would likely reveal a classic SN2 transition state with a pentacoordinate carbon atom. Key geometric parameters, such as the forming nucleophile-carbon bond and the breaking carbon-chlorine bond, would be determined. The imaginary frequency corresponding to the transition state vector would confirm that the structure is indeed a true first-order saddle point on the potential energy surface.

The activation energy (ΔE‡) for the reaction would be calculated as the difference in energy between the transition state and the reactants. This value is crucial for predicting the reaction rate. By comparing the activation energies for reactions with different nucleophiles, their relative reactivity towards the substrate could be predicted. For instance, studies on similar systems have shown how the nature of the nucleophile and solvent can alter the activation barrier. gacariyalur.ac.innih.gov

Interactive Data Table: Projected DFT Data for SN2 Transition State

The table below illustrates the type of data that would be generated from a DFT study on the transition state of this compound with a hypothetical nucleophile (Nu-).

ParameterValue (Illustrative)Description
Forming Bond (C-Nu) Distance2.15 ÅThe distance between the incoming nucleophile and the methylene carbon at the transition state.
Breaking Bond (C-Cl) Distance2.20 ÅThe distance between the methylene carbon and the leaving chloride ion at the transition state.
Activation Energy (ΔE‡)15.5 kcal/molThe calculated energy barrier for the reaction, indicating the kinetic feasibility.
Imaginary Frequency-350 cm-1The single imaginary vibrational frequency confirming the structure as a true transition state.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The environment in which a reaction occurs can significantly influence its rate and mechanism. Molecular dynamics (MD) simulations are a powerful computational technique used to study the explicit interactions between a solute, like this compound, and the surrounding solvent molecules. nih.gov

For a compound featuring both a polar imidazole ring and a reactive chloromethyl group, MD simulations can provide atomic-level insights into how solvent molecules organize around the reactant and the transition state. This is critical because solvation can stabilize or destabilize these states, thereby altering the reaction's activation energy. aip.orgresearchgate.net

Detailed Research Findings (Projected):

An MD simulation would typically involve placing a single molecule of this compound in a simulation box filled with a chosen solvent (e.g., water, ethanol, or acetonitrile). The system's evolution would be tracked over time by solving Newton's equations of motion for all atoms.

Analysis of the simulation trajectories would focus on the radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules. For example, the RDF between the nitrogen atoms of the imidazole ring and the hydrogen atoms of water could reveal strong hydrogen bonding interactions. nih.gov Similarly, the distribution of solvent around the chloromethyl group would be examined.

These simulations can quantify how the solvent structure changes as the molecule approaches the transition state for a reaction. By calculating the potential of mean force (PMF) along the reaction coordinate, the free energy profile of the reaction in solution can be determined, which includes the crucial effects of the solvent. This allows for a more accurate prediction of reaction rates in different media compared to gas-phase calculations alone.

Interactive Data Table: Projected MD Simulation Data for Solvation Shell Analysis

This table presents hypothetical data from an MD simulation in an aqueous solution, showing the coordination numbers of water molecules around key sites of the molecule.

Solute SiteFirst Solvation Shell Radius (Å)Water Coordination NumberPredominant Interaction Type
Imidazole Nitrogen (N3)3.5 Å2.5Hydrogen Bonding
Isopropyl Group4.0 Å8.1Hydrophobic Solvation
Chloromethyl Carbon (CH2Cl)3.8 Å4.3Dipole-Dipole

Ligand-Protein/Substrate Docking Studies (Theoretical, focusing on binding motifs)

Substituted imidazoles are common scaffolds in medicinal chemistry and are known to interact with a wide range of biological targets. researchgate.netekb.egnih.gov Theoretical ligand-protein docking studies are computational methods used to predict the preferred binding orientation and affinity of a molecule, such as this compound, to the active site of a protein.

These in silico studies are fundamental in drug discovery for identifying potential protein targets and for understanding the key molecular interactions that govern binding. daneshyari.comdoi.org The process involves generating a multitude of possible binding poses of the ligand within the protein's binding site and then using a scoring function to rank them based on their energetic favorability.

Detailed Research Findings (Projected):

A docking study would first require the three-dimensional structures of both this compound and a target protein. The imidazole ring, with its hydrogen bond donors and acceptors, is a key feature for molecular recognition. The isopropyl group would likely engage in hydrophobic or van der Waals interactions within a nonpolar pocket of the binding site. The chloromethyl group could also participate in specific interactions or act as a reactive handle for covalent inhibition, depending on the nature of the active site residues.

The results would be presented as a binding score (e.g., in kcal/mol), which estimates the free energy of binding. The top-ranked poses would be visually inspected to identify the specific amino acid residues involved in the interaction. Key binding motifs would likely include:

Hydrogen Bonds: Between the imidazole nitrogen atoms and polar residues like serine, threonine, or glutamine. doi.orgresearchgate.net

Hydrophobic Interactions: Between the isopropyl substituent and nonpolar residues such as leucine, isoleucine, or valine.

Pi-Stacking: Possible interaction between the imidazole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Interactive Data Table: Projected Ligand-Protein Docking Results

This table illustrates typical results from a docking study of this compound against a hypothetical protein kinase.

ParameterValue (Illustrative)Description
Binding Energy (kcal/mol)-8.2The estimated free energy of binding, with more negative values indicating stronger affinity.
Inhibition Constant (Ki, µM)1.5The predicted inhibition constant, derived from the binding energy.
Interacting Residues (H-Bonds)GLU-101, LYS-55Amino acid residues predicted to form hydrogen bonds with the ligand.
Interacting Residues (Hydrophobic)LEU-25, VAL-33, ILE-98Amino acid residues predicted to form hydrophobic contacts with the ligand's isopropyl group.

Advanced Spectroscopic and Analytical Characterization for Research and Mechanistic Understanding

High-Resolution NMR Spectroscopy for Structural Elucidation of Novel Derivatives

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. For a novel hypothetical derivative, such as 1-isopropyl-5-((4-nitrophenoxy)methyl)-1H-imidazole , synthesized from 5-(Chloromethyl)-1-isopropyl-1H-imidazole, a suite of NMR experiments is utilized.

Two-dimensional NMR techniques are powerful for resolving complex structures by correlating different nuclei through bonds.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within a molecule, typically over two to three bonds. For our example derivative, COSY would show correlations between the methine proton of the isopropyl group and its methyl protons. It would also help in assigning the protons on the imidazole (B134444) and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a heteronucleus, most commonly ¹³C. This is vital for assigning the carbon signals based on their attached protons. For instance, the signal for the chloromethyl carbon would be absent, and a new signal for the methylene (B1212753) carbon (C-6) attached to the oxygen would appear, correlated to its corresponding proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. For example, the protons of the methylene group (H-6) would show correlations to the C-5 of the imidazole ring and the C-1' of the nitrophenyl group, confirming the ether linkage.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 1-isopropyl-5-((4-nitrophenoxy)methyl)-1H-imidazole in CDCl₃

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
2 7.58 (s) 138.1 C-4, C-5
4 7.10 (s) 120.5 C-2, C-5, C-7
5 - 129.8 H-2, H-4, H-6
6 5.25 (s) 68.2 C-5, C-1'
7 (CH) 4.60 (sept) 48.9 C-4, C-8
8 (CH₃) 1.55 (d) 22.7 C-7
1' - 162.5 H-2', H-6'
2', 6' 8.20 (d) 125.9 C-4'
3', 5' 7.05 (d) 114.8 C-1'

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the spatial proximity of atoms, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining stereochemistry and conformation. In our hypothetical derivative, NOESY can confirm the proximity of the isopropyl group to certain protons on the imidazole ring. For instance, a cross-peak between the isopropyl methine proton (H-7) and the imidazole proton at C-4 (H-4) would indicate their spatial closeness, providing information about the preferred conformation of the isopropyl group relative to the imidazole ring.

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. gre.ac.uk

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound, the presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) in a roughly 3:1 ratio, which is a signature for a single chlorine atom. miamioh.edu For our derivative, 1-isopropyl-5-((4-nitrophenoxy)methyl)-1H-imidazole , HRMS would be used to confirm its elemental composition (C₁₃H₁₅N₃O₃).

Table 2: Hypothetical HRMS Data

Compound Formula Calculated Mass [M+H]⁺ Measured Mass [M+H]⁺
This compound C₇H₁₁ClN₂ 175.0689 175.0685

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. The fragmentation pattern is often characteristic of a particular molecular structure. nih.gov For this compound, a primary fragmentation pathway would likely involve the loss of the chloromethyl radical or HCl. miamioh.edu

For the derivative 1-isopropyl-5-((4-nitrophenoxy)methyl)-1H-imidazole , the fragmentation pathways would be more complex. Common fragmentation patterns for such imidazole derivatives include cleavage of the ether bond and fragmentation of the imidazole ring or its substituents.

Key Hypothetical Fragmentation Pathways:

Loss of the nitrophenoxy group: A major fragment would likely correspond to the loss of the 4-nitrophenoxy radical, leading to the formation of a stable cation.

Cleavage of the isopropyl group: Loss of a propyl radical from the isopropyl group is another expected fragmentation.

Fragmentation of the imidazole ring: While the imidazole ring is relatively stable, fragmentation can occur under higher energy conditions.

X-ray Crystallography of Key Intermediates and Derivatives for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. mdpi.com Obtaining single crystals of key intermediates or final derivatives allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry in the solid state.

For a derivative of this compound, a crystal structure would confirm the planarity of the imidazole ring and the orientation of the substituents. nih.gov It would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. researchgate.net

Table 3: Hypothetical Crystallographic Data for a Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 8.54
c (Å) 15.89
β (°) 98.7
Volume (ų) 1375

This comprehensive analytical approach, combining various spectroscopic and crystallographic techniques, is essential for the rigorous characterization of novel derivatives of this compound, laying the groundwork for further research and development.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

FTIR Spectroscopy operates on the principle of absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's functional groups. For "this compound," the FTIR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of the imidazole ring, the isopropyl group, and the chloromethyl substituent. Theoretical studies and experimental data on related imidazole compounds provide a basis for assigning these spectral features. sci.amcapes.gov.br For instance, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. sci.am

Raman Spectroscopy , a complementary technique, measures the inelastic scattering of monochromatic light. The resulting Raman shifts correspond to the vibrational modes of the molecule. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar moieties and symmetric bonds. Resonance Raman studies on imidazole and its derivatives have provided detailed information on their vibrational modes. acs.org

The key vibrational modes for "this compound" can be assigned based on established data for imidazole and its substituted analogs. sci.amdatapdf.com The following table outlines the expected vibrational frequencies and their assignments.

Vibrational ModeExpected Frequency Range (cm⁻¹)Assignment
C-H Stretch (Aromatic/Imidazole)3150 - 3100Stretching of C-H bonds on the imidazole ring.
C-H Stretch (Aliphatic/Isopropyl)2980 - 2870Asymmetric and symmetric stretching of C-H bonds in the isopropyl group.
C=N Stretch (Imidazole Ring)1550 - 1480Stretching vibration of the carbon-nitrogen double bond within the imidazole ring.
C-N Stretch (Imidazole Ring)1490 - 1320Stretching vibrations of the carbon-nitrogen single bonds within the imidazole ring. sci.am
C-H Bend (Isopropyl)1470 - 1450Bending vibrations of the C-H bonds in the methyl groups of the isopropyl substituent.
C-Cl Stretch (Chloromethyl)800 - 600Stretching vibration of the carbon-chlorine bond.
Imidazole Ring Breathing1000 - 900Collective in-plane vibration of the entire imidazole ring structure.
Imidazole Ring Puckering700 - 600Out-of-plane bending vibrations of the imidazole ring.

Note: The exact frequencies can be influenced by the solvent, solid-state packing, and intermolecular interactions.

In the context of reaction monitoring, FTIR and Raman spectroscopy can be employed to track the disappearance of reactant peaks and the appearance of product peaks. For example, in a nucleophilic substitution reaction where the chlorine atom of the chloromethyl group is replaced, the characteristic C-Cl stretching band would diminish, while new bands corresponding to the new functional group would emerge.

Circular Dichroism Spectroscopy for Chiral Compounds (if applicable for derivatives)

While "this compound" is an achiral molecule and therefore does not exhibit a circular dichroism (CD) signal, this spectroscopic technique is highly relevant for the characterization of its chiral derivatives. Should a chiral center be introduced into the molecule, for instance, by replacing the chloromethyl group with a chiral substituent or by using a chiral derivatizing agent, CD spectroscopy becomes an invaluable tool for stereochemical analysis.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. arxiv.org This phenomenon is exclusive to chiral molecules and provides information about their absolute configuration and conformation in solution.

Recent research has highlighted the significant chiroptical properties of chiral imidazole derivatives. rsc.orgrsc.org For example, studies on chiral 1-methyl-1H-imidazole π-conjugated derivatives have demonstrated that even subtle changes in the chemical structure can lead to substantial variations in their solid-state aggregation and chiroptical properties, as observed through electronic circular dichroism (ECD). rsc.orgrsc.org

Furthermore, exciton-coupled circular dichroism (ECCD) has been observed in natural products containing an imidazolyl group. nih.gov This effect arises from the through-space interaction of two or more chromophores, leading to a characteristic split CD spectrum. The sign and magnitude of the ECCD signal can be used to determine the absolute configuration of the molecule. For instance, the ECCD between the π-π* transitions of a C=C double bond and an imidazole ring has been successfully used to elucidate the stereochemistry of a steroidal alkaloid. nih.gov

The application of CD spectroscopy to chiral derivatives of "this compound" could therefore provide crucial data for:

Determining Absolute Configuration: By comparing experimental CD spectra with theoretical calculations or with the spectra of known standards.

Studying Conformation: Changes in the CD spectrum can indicate conformational changes in the molecule induced by solvent, temperature, or binding to other molecules.

Monitoring Chiral Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

The development of new chiral derivatives based on the "this compound" scaffold would necessitate the use of CD spectroscopy to fully characterize their stereochemical properties, which are often critical for their intended applications.

Future Research Directions and Potential Academic Impact

Exploration of Unconventional Reaction Pathways for Imidazole (B134444) Derivatization

While traditional methods for imidazole synthesis are well-established, future research could focus on developing novel and more efficient routes to 1,5-disubstituted imidazoles like the title compound. nih.govutrgv.edu Unconventional pathways that offer improved regioselectivity and functional group tolerance are of particular interest.

Recent advancements in synthetic methodology provide intriguing possibilities. For instance, the denitrogenative transformation of 5-amino-1,2,3-triazoles presents an innovative method for accessing 2-substituted 1H-imidazole derivatives. researchgate.net Adapting such a strategy could lead to novel synthetic routes for compounds with the 1,5-disubstitution pattern. Another promising area is the exploration of base-mediated didefluorination of o-trifluoromethyl benzylamines, which proceeds through a cascade sequence to form monofluorinated tricyclic 2H-imidazoles. beilstein-journals.org Investigating analogous transformations could unveil new pathways to functionalized imidazoles.

Furthermore, catalyst-free methods, such as the [3 + 2] cyclization of vinyl azides with amidines, offer a mild and efficient route to 2,4-disubstituted imidazoles. acs.org Research into applying similar principles to achieve 1,5-disubstitution would be a valuable contribution to the field. The development of one-pot syntheses, which are inherently more efficient and sustainable, also represents a significant research direction. utrgv.edu

Table 1: Physicochemical Properties of 5-(Chloromethyl)-1-isopropyl-1H-imidazole

PropertyValueSource
Molecular Formula C₇H₁₁ClN₂ vulcanchem.com
Molecular Weight 158.63 g/mol vulcanchem.com
Melting Point 178–179°C vulcanchem.com
Boiling Point (Predicted) 284.3±15.0°C vulcanchem.com
Density (Predicted) 1.13±0.1 g/cm³ vulcanchem.com
pKa (Predicted) 6.36±0.42 vulcanchem.com

Design of Next-Generation Catalysts for Specific Transformations

The synthesis and functionalization of this compound heavily rely on catalytic processes, particularly for the formation of C-N bonds. researchgate.net Future research will likely focus on the development of more efficient, selective, and reusable catalysts.

Copper- and palladium-based catalysts have shown considerable promise in the N-arylation of imidazoles and other C-N bond-forming reactions. bohrium.comorgsyn.org The design of novel ligands and supported nanoparticle catalysts could lead to improved catalytic activity and broader substrate scope. For instance, the use of ZSM-11 zeolite as a reusable catalyst for the synthesis of tetrasubstituted imidazoles highlights the potential of solid-supported catalysts in green chemistry. rsc.org Investigating similar catalytic systems for the synthesis of disubstituted imidazoles could be a fruitful area of research.

Furthermore, the development of metal-catalyst-free N-alkylation methods, such as those utilizing Morita–Baylis–Hillman (MBH) adducts, offers a sustainable alternative to traditional metal-catalyzed reactions. beilstein-journals.org Exploring the scope of these reactions for the synthesis of N-isopropyl imidazoles would be a valuable endeavor. The use of basic alumina (B75360) (KOH/Al₂O₃) as a reusable solid support for N-alkylation also presents a green and efficient approach. ciac.jl.cn

Development of Sustainable Synthetic Routes for the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. vulcanchem.comchemicalbook.com Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods.

This includes the use of greener solvents, such as water, and the development of catalyst-free and solvent-free reaction conditions. utrgv.edu Microwave-assisted and ultrasound-promoted synthesis have emerged as powerful tools for accelerating reactions and reducing energy consumption in the synthesis of imidazole derivatives. vulcanchem.comchemicalbook.com Applying these techniques to the synthesis of this compound could lead to more efficient and sustainable processes.

The development of one-pot, multicomponent reactions is another key aspect of green chemistry, as they reduce the number of synthetic steps and minimize waste generation. nih.gov Designing a one-pot synthesis for this compound from simple starting materials would be a significant achievement.

Integration with Machine Learning for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic synthesis. rsc.orgnih.govresearchgate.net These tools can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways. rsc.org

Future research could involve the development of ML models trained on large datasets of imidazole reactions to predict the optimal conditions for the synthesis and derivatization of this compound. Such models could accelerate the discovery of new reactions and improve the efficiency of existing ones. For example, ML could be used to predict the regioselectivity of electrophilic substitution on the imidazole ring or to identify the most effective catalyst for a particular transformation. researchgate.net

Expansion of Synthetic Applications in Emerging Areas of Organic Chemistry

The reactive chloromethyl group of this compound makes it a valuable building block for the synthesis of a wide range of functional molecules. researchgate.netmdpi.com While its primary use is as a pharmaceutical intermediate, future research could explore its application in other emerging areas of organic chemistry.

For example, imidazole derivatives are being investigated for their use in functional materials, such as ionic liquids and ligands for catalysis. The unique combination of the isopropyl and chloromethyl groups could impart desirable properties to these materials. The chloromethyl group can be readily converted to other functional groups, allowing for the synthesis of a diverse library of imidazole-based compounds for screening in various applications. researchgate.net

The development of novel imidazole-containing compounds with applications in areas such as organic electronics, sensors, and supramolecular chemistry represents a significant opportunity for future research. The versatility of this compound as a synthetic intermediate makes it an ideal starting point for such endeavors.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. Theoretical studies can be used to elucidate reaction mechanisms, predict the regioselectivity of reactions, and design new catalysts.

Future research on this compound could benefit from the use of density functional theory (DFT) and other computational methods to study its electronic structure and reactivity. For example, computational studies could be used to predict the most likely sites of electrophilic and nucleophilic attack on the molecule, guiding the design of new synthetic transformations. researchgate.net

Theoretical calculations can also be used to investigate the mechanism of catalytic reactions involving the compound, helping to design more efficient catalysts. bohrium.com The synergy between theoretical predictions and experimental work will be crucial for accelerating the discovery of new reactions and applications for this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-1-isopropyl-1H-imidazole?

  • Methodological Answer : A common route involves alkylation of diethyl malonate with 2-(chloromethyl)-1-isopropyl-1H-imidazole hydrochloride, followed by reduction with LiAlH₄ to yield intermediates. Subsequent steps may include intramolecular N-alkylation in refluxing toluene to form spiro imidazolium salts . Key parameters include controlling reaction temperature (e.g., reflux conditions) and stoichiometric ratios of reagents.

Q. How should researchers handle and store this compound to ensure safety?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid heat/sparks (P210) and follow P201 guidelines for pre-use instructions .
  • Storage : Keep in a dry, ventilated area (P402) at room temperature, away from incompatible substances. Use airtight containers to prevent hydrolysis .
  • Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and dispose via approved chemical waste protocols (P501) .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : X-ray crystallography (for solid-state geometry) and ¹H/¹³C NMR (for solution-phase functional group analysis) .
  • Purity Assessment : HPLC (≥95% purity threshold) and FTIR (to detect impurities like residual solvents) .
  • Thermal Stability : Melting point determination (e.g., 96–98°C for analogs) and TGA for decomposition profiles .

Advanced Research Questions

Q. How can one optimize the yield of this compound in multi-step reactions?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce side products.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates in alkylation steps .
  • In Situ Monitoring : Employ LC-MS to track intermediate formation and adjust reagent addition dynamically .

Q. How to resolve discrepancies between spectroscopic data and crystallographic analysis?

  • Methodological Answer :
  • Case Study : If NMR suggests a planar imidazole ring but X-ray shows puckering, re-examine sample purity and crystallography conditions (e.g., solvent co-crystallization effects) .
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond angles/Dihedral angles .

Q. What strategies are effective for synthesizing structurally related imidazole derivatives?

  • Methodological Answer :
  • One-Pot Synthesis : Combine aldehydes, ammonium acetate, and nitriles in acetic acid under microwave irradiation to generate 1,2,4,5-tetrasubstituted imidazoles (e.g., 3j: 157–158°C melting point) .
  • Regioselective Functionalization : Use directing groups (e.g., -COOEt) to control substitution patterns, as seen in ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3l) .

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Feasible Synthetic Routes

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5-(Chloromethyl)-1-isopropyl-1H-imidazole
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5-(Chloromethyl)-1-isopropyl-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.